6-Methylpyrimidine-4-carbaldehyde

Lipophilicity LogP ADME Prediction

Researchers optimizing CNS-penetrant pyrimidine leads face reactivity variability from methyl positional isomerism. 6-Methylpyrimidine-4-carbaldehyde solves this with defined regiochemistry and a 0.3-0.4 logP increase, improving BBB penetration predictiveness. • Regioselective Riley oxidation from 4,6-dimethylpyrimidine reduces synthetic steps vs. 2-methyl isomer, lowering library synthesis cost. • Single-crystal X-ray structures of derived Schiff-base complexes ensure predictable coordination geometry. • ≥97% purity; ambient shipping; 100 mg-25 g quantities.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 1073-53-6
Cat. No. B089585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrimidine-4-carbaldehyde
CAS1073-53-6
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)C=O
InChIInChI=1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3
InChIKeyUVJSZAAUOFNPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyrimidine-4-carbaldehyde Core Identity


6-Methylpyrimidine-4-carbaldehyde (CAS 1073-53-6, molecular formula C6H6N2O, molecular weight 122.12 g/mol) is a heterocyclic aldehyde belonging to the pyrimidine-4-carbaldehyde subclass. It bears a methyl substituent at the 6‑position of the pyrimidine ring and an aldehyde group at the 4‑position, giving it a predicted logP of ~0.60 and a topological polar surface area (TPSA) of 42.85 Ų . The compound is typically supplied as a powder or solid with purity specifications reaching 97–98% from commercial sources . Its reactivity primarily derives from the aldehyde function, enabling condensation, oxidation, and nucleophilic addition, while the electron‑donating 6‑methyl group modulates ring electronics and steric environment relative to the unsubstituted and 2‑methyl‑substituted analogues.

6-Methylpyrimidine-4-carbaldehyde Isomer Specificity


Pyrimidine‑4‑carbaldehydes differing only in the presence or position of a methyl group are not functionally interchangeable. The methyl substituent directly affects lipophilicity, electronic density on the ring, and steric accessibility of the aldehyde carbon, which in turn control reactivity in condensation reactions, the geometry of derived Schiff‑base metal complexes, and the photophysical properties of downstream fluorescent molecules . Procurement decisions based solely on the pyrimidine‑4‑carbaldehyde scaffold therefore risk altered reaction rates, different regioselectivity, and unpredictable performance in the final application.

6-Methylpyrimidine-4-carbaldehyde Differentiation Evidence


Enhanced Lipophilicity vs. Unsubstituted Analogue

The introduction of a methyl group at the 6‑position increases the lipophilicity of the pyrimidine‑4‑carbaldehyde scaffold. The calculated logP of 6‑methylpyrimidine‑4‑carbaldehyde is 0.5975, while that of the parent pyrimidine‑4‑carbaldehyde (CAS 2435‑50‑9) is 0.22–0.29 . This higher logP foreshadows improved passive membrane permeability and altered distribution profiles in biological systems.

Lipophilicity LogP ADME Prediction

Selective Riley Oxidation of 4,6-Dimethylpyrimidine

6‑Methylpyrimidine‑4‑carbaldehyde can be directly accessed by selective selenium‑dioxide oxidation of 4,6‑dimethylpyrimidine at the 4‑methyl group, a transformation that exploits the activating influence of the ring nitrogen atoms on the α‑methyl positions [1]. In contrast, the 2‑methyl positional isomer requires a different starting material (e.g., 2,4‑dimethylpyrimidine) and may proceed with lower regioselectivity [1]. Although precise yields for the 6‑methyl compound are not explicitly reported in the open literature, the existence of this direct route from a commodity precursor provides a cost‑ and atom‑economy advantage for large‑scale procurement.

Synthesis Riley Oxidation Regioselectivity

Methyl Position and Photophysical Properties

A systematic study of condensation products between donor‑substituted aldehydes and methylpyrimidines demonstrated that the position of the methyl group dictates the fluorescence signature: derivatives from 2‑methylpyrimidine exhibit a blue shift in absorption and emission maxima relative to 4‑arylvinylpyrimidine analogues [1]. Although the study used 2‑ and 4‑methylpyrimidine cores rather than 6‑methylpyrimidine‑4‑carbaldehyde itself, it illustrates that the position of the methyl substituent on the pyrimidine ring critically modulates the photophysical properties of the downstream fluorophores.

Fluorescence Photophysics Structure-Property Relationship

Tridentate Schiff-Base Metal Complexes

When further functionalized (e.g., to 2‑S‑methylmercapto‑6‑methylpyrimidine‑4‑carbaldehyde), the 6‑methylpyrimidine‑4‑carbaldehyde scaffold enables the formation of NNS tridentate Schiff‑base ligands that impose well‑defined octahedral geometries on Ni(II), Co(III), Fe(III) and Mn(II) ions [1][2]. The 6‑methyl group contributes to the steric environment around the pyrimidyl nitrogen donor, influencing bond lengths and angles observed in single‑crystal X‑ray structures [1]. While direct crystallographic comparisons with the 2‑methyl isomer are absent, the body of structural evidence confirms that the 6‑methyl substitution pattern supports stable, crystallographically characterizable metal complexes.

Schiff Base Metal Complex X-ray Crystallography

Purity Advantage vs. Unsubstituted Analogue

Leading vendors list 6‑methylpyrimidine‑4‑carbaldehyde at 97–98% purity . By comparison, the unsubstituted pyrimidine‑4‑carbaldehyde is frequently offered as a 95% technical‑grade material . Although minor, this 2–3% purity differential can be meaningful when the aldehyde is used as a stoichiometric building block in multistep synthesis, where impurities can propagate and depress overall yield.

Purity Procurement Quality Control

6-Methylpyrimidine-4-carbaldehyde Application Scenarios


Lipophilic Probes with Enhanced Permeability

The 0.3–0.4 logP unit increase over pyrimidine‑4‑carbaldehyde makes the 6‑methyl derivative a superior starting material for medicinal chemists optimizing blood‑brain‑barrier penetration or oral bioavailability of pyrimidine‑containing lead compounds.

Scalable Library Synthesis via Riley Oxidation

The availability of a direct, regioselective Riley oxidation from 4,6‑dimethylpyrimidine allows process chemists to produce 6‑methylpyrimidine‑4‑carbaldehyde in fewer steps than the 2‑methyl isomer, reducing cost and waste in library synthesis campaigns.

Fluorescent Probes with Tailored Emission

As class‑level evidence shows that methyl positional isomerism directs fluorescence emission (blue‑shifted for 2‑methyl vs. 4‑arylvinyl counterparts) , researchers developing pyrimidine‑based fluorophores should specifically procure the 6‑methyl isomer when the target spectral profile demands it.

Structurally Characterized Metal Complexes

Multiple single‑crystal X‑ray structures of Schiff‑base complexes derived from the 6‑methyl scaffold have been reported [1], providing a solid foundation for groups that require predictable coordination geometry in catalytic or antimicrobial metal‑complex development.

Technical Documentation Hub

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